molecular formula C23H21N5O6 B404055 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B404055
M. Wt: 463.4g/mol
InChI Key: HUCFXZMNSIBIJU-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, and a furyl ring substituted with a nitro group. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields an amine, while oxidation of the nitro group yields an amino derivative.

Scientific Research Applications

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique chemical structure makes it a potential candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methoxymethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide
  • 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{3-nitrophenyl}-2-furyl)methylene]acetohydrazide

Uniqueness

The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and nitro groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C23H21N5O6

Molecular Weight

463.4g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C23H21N5O6/c1-14-4-5-17(28(30)31)9-19(14)21-7-6-18(34-21)11-25-27-22(29)13-33-23-20(10-24)16(12-32-3)8-15(2)26-23/h4-9,11H,12-13H2,1-3H3,(H,27,29)/b25-11+

InChI Key

HUCFXZMNSIBIJU-OPEKNORGSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)COC3=NC(=CC(=C3C#N)COC)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C

Origin of Product

United States

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